6-溴-1,2-二氢萘

描述

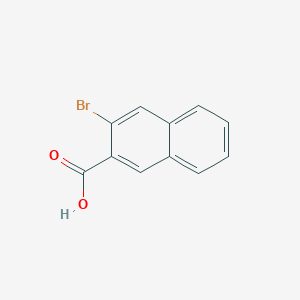

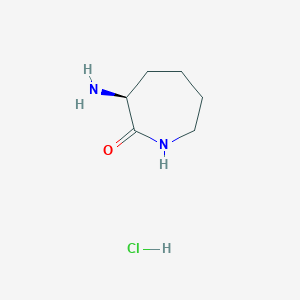

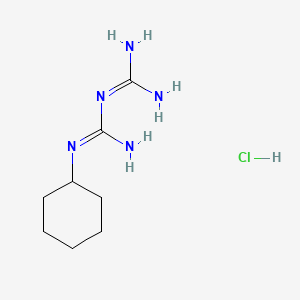

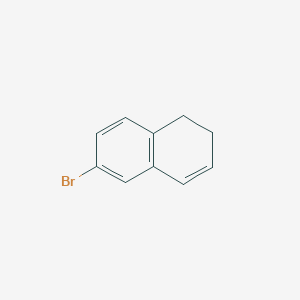

6-Bromo-1,2-dihydronaphthalene is a chemical compound with the molecular formula C10H9Br . It has a molecular weight of 209.08 g/mol .

Synthesis Analysis

A mild and efficient metal-free protocol via the rearrangement of cyclopropylcarbinols has been reported to construct 1,2-dihydronaphthalene skeletons utilizing cyclopropane ring as the scaffold . Conjugated dienes and, in some cases, homoallylic chlorides were obtained as major products in good to excellent yields .Molecular Structure Analysis

The molecular structure of 6-Bromo-1,2-dihydronaphthalene includes a bromine atom attached to a 1,2-dihydronaphthalene skeleton . The InChI representation of the molecule isInChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2 . Physical And Chemical Properties Analysis

6-Bromo-1,2-dihydronaphthalene has a molecular weight of 209.08 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 207.98876 g/mol .科学研究应用

Synthesis of Novel Dihydronaphthalenes and Benzofluorenes

The 1,2-dihydronaphthalene ring system, which includes 6-Bromo-1,2-dihydronaphthalene, is present in various natural products of therapeutic importance . It’s used in the synthesis of novel dihydronaphthalenes and benzofluorenes .

Preparation of Biologically Active Dihydronaphthalene Analogues

Nafoxidene 51 is a class of biologically active dihydronaphthalene, and its analogues can be prepared from 1-(4-benzyloxyphenyl)-6-methoxy-2-phenyl-3,4-dihydronaphthalene .

Fluorescent Ligands for the Estrogen Receptor

Dihydronaphthalene derivatives, including 6-Bromo-1,2-dihydronaphthalene, are used as fluorescent ligands for the estrogen receptor .

Hepatitis C NS5B Polymerase Inhibitors

These compounds exhibit activity as Hepatitis C NS5B polymerase inhibitors .

Inhibitors of Aldosterone Synthase (CYP11B2)

Dihydronaphthalenes were found to be potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis .

Useful Building Blocks in Organic Synthesis

Dihydronaphthalenes are known as useful building blocks in organic synthesis . They can undergo bromination, cyclopropanation, dipolar cycloaddition, and epoxidation reactions to afford useful products .

Synthesis of Dihydronaphthofurans

Dihydronaphthofurans (DHNs) are an important class of arene ring-fused furans which are widely found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities . 6-Bromo-1,2-dihydronaphthalene can be used in the synthesis of these compounds .

Photochromic Properties

Vinylidene-naphthofurans, which can be synthesized from 6-Bromo-1,2-dihydronaphthalene, exhibit photochromic properties when exposed to UV or sun light at room temperature .

作用机制

Target of Action

Dihydronaphthalene derivatives, which include 6-bromo-1,2-dihydronaphthalene, have been found to be used as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors . They have also been found to be potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis .

Mode of Action

Based on its structural similarity to other dihydronaphthalene derivatives, it can be inferred that it may interact with its targets (such as the estrogen receptor, hepatitis c ns5b polymerase, and aldosterone synthase) by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Given its potential targets, it can be hypothesized that it may be involved in the modulation of estrogen signaling pathways, hepatitis c viral replication pathways, and the aldosterone synthesis pathway .

Result of Action

The molecular and cellular effects of 6-Bromo-1,2-dihydronaphthalene’s action would depend on its specific targets and the pathways it affects. For instance, if it acts as an inhibitor of aldosterone synthase, it could potentially reduce the production of aldosterone, thereby affecting fluid balance and blood pressure regulation .

属性

IUPAC Name |

6-bromo-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKQHPNLNHXWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507137 | |

| Record name | 6-Bromo-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75693-17-3 | |

| Record name | 6-Bromo-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)

![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)